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  • Product: 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine
  • CAS: 328106-72-5

Core Science & Biosynthesis

Foundational

Target Receptor Identification for 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine Derivatives

An In-Depth Technical Guide Abstract The deconvolution of a bioactive small molecule's mechanism of action is a critical bottleneck in drug discovery. This is particularly true for compounds identified through phenotypic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The deconvolution of a bioactive small molecule's mechanism of action is a critical bottleneck in drug discovery. This is particularly true for compounds identified through phenotypic screening, where a desirable cellular effect is observed without prior knowledge of the molecular target. This guide provides a comprehensive, technically-grounded framework for the identification of protein targets for the novel chemical class, 5-(morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine derivatives. We will move beyond a simple listing of techniques to provide an integrated strategy, explaining the causal logic behind experimental choices and emphasizing self-validating protocols. This document is intended for researchers, scientists, and drug development professionals, navigating the journey from a phenotypic 'hit' to a validated target.

Introduction: The Reverse Pharmacology Paradigm

The traditional path of drug discovery often follows a "forward pharmacology" approach: a specific protein target is chosen, and chemical libraries are screened to find a molecule that modulates its activity. However, phenotypic screening—identifying molecules that produce a desired effect in cells or organisms—offers a powerful, unbiased alternative. This approach, however, leaves us with a critical question: what is the molecular target?

The process of working backward from a known physiological effect to identify the molecular target is known as Reverse Pharmacology .[1][2] This strategy integrates clinical or cellular observations with modern technologies to uncover the mechanism of action, which is essential for lead optimization, understanding potential toxicity, and designing targeted therapies.[3][4]

The 5-(morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine scaffold contains several privileged structures in medicinal chemistry. The morpholine ring, in particular, is a common feature in many kinase inhibitors, valued for its ability to improve pharmacokinetic properties and interact with target proteins.[5][6] Given a hypothetical scenario where a derivative from this class exhibits potent anti-proliferative activity in a cancer cell line, this guide will outline the logical and experimental workflow to elucidate its direct binding partner(s).

Integrated Strategy for Target Identification

A robust target identification campaign does not rely on a single method but rather integrates computational and experimental approaches to build a compelling, evidence-based case.[7] Each step is designed to generate hypotheses that are then rigorously tested by subsequent, orthogonal methods.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Target Discovery cluster_2 Phase 3: Target Validation A Bioactive Compound (Known Phenotype) B In Silico Target Prediction (Similarity Search, Reverse Docking) A->B Structural Info C Affinity-Based Methods (AC-MS, Chemical Proteomics) B->C Prioritize Target Classes D Label-Free Methods (DARTS, CETSA) B->D Prioritize Target Classes E Candidate Target(s) C->E D->E F Biochemical Assays (Enzyme Kinetics, Binding) E->F Orthogonal Testing G Cellular Assays (siRNA/CRISPR Knockdown) E->G Orthogonal Testing H Validated Target F->H G->H

Caption: High-level workflow for integrated target identification.

Phase 1: In Silico Hypothesis Generation

Before initiating resource-intensive wet-lab experiments, computational methods can provide educated hypotheses, helping to prioritize and focus subsequent efforts.[8][9] These techniques leverage vast databases of known ligand-target interactions to predict potential binding partners for a novel molecule.[10]

3.1. Core Methodologies

MethodPrincipleAdvantagesLimitations
Chemical Similarity Searching Based on the principle that structurally similar molecules often have similar biological profiles.[11] The 2D or 3D structure of the query compound is compared against databases like ChEMBL.Fast, computationally inexpensive, good for identifying obvious target families.May miss novel scaffolds that bind to known targets; biased towards well-studied target classes.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity. This model is then used to screen databases of protein structures.Can identify compounds with different core structures that share a common binding mode.Requires a set of known active compounds or a known target structure to build the model.
Reverse (or Inverse) Docking The query molecule is computationally docked against a large library of protein binding sites to predict the most favorable interactions based on scoring functions.[10][12]Unbiased approach that can identify completely novel targets.Computationally intensive; scoring functions can produce false positives.

3.2. Practical Application

For a novel 5-(morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine derivative, a similarity search might reveal known kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, where the morpholine moiety is prevalent.[6][13] Reverse docking could then be employed to screen a panel of all human kinases to refine this hypothesis or to identify potential off-targets.

Phase 2: Experimental Target Discovery

With a set of hypotheses from in silico analysis, the next phase is to physically isolate and identify the binding partners from a complex biological sample, such as a cell lysate. These methods are broadly divided into two categories: affinity-based and label-free.[14][15]

Affinity-Based Approaches

These techniques rely on chemically modifying the small molecule to create a "bait" or "probe" that can be used to "fish" for its binding partners.[15] Affinity chromatography coupled with mass spectrometry (AC-MS) is the gold standard in this category.[16][17]

G cluster_workflow Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow step1 Step 1: Probe Synthesis Small molecule is attached to a solid support (e.g., agarose beads) via a linker. Critical: Linker attachment point must not disrupt binding activity (determined by SAR). step2 Step 2: Incubation Bead-immobilized probe is incubated with cell lysate. Target proteins bind to the probe. step1->step2 step3 Step 3: Washing Unbound and non-specifically bound proteins are washed away. Stringency of wash buffers is key to reduce false positives. step2->step3 step4 Step 4: Elution Bound proteins are eluted from the beads, often by changing pH, ionic strength, or using a competing agent. step3->step4 step5 Step 5: Proteomics Eluted proteins are separated (SDS-PAGE), digested (e.g., with trypsin), and identified by LC-MS/MS. step4->step5

Caption: The experimental workflow for AC-MS target identification.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis & Immobilization:

    • Synthesize an analogue of the 5-(morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine derivative with a functional handle (e.g., an amino or carboxyl group) at a position known to be non-essential for its biological activity.

    • Covalently couple this analogue to N-hydroxysuccinimide (NHS)-activated agarose beads via the functional handle.

    • Self-Validation: Confirm that the linker and immobilization do not abolish the compound's activity in a phenotypic assay. A "free" version of the probe molecule should retain its anti-proliferative effects.

  • Protein Extraction:

    • Culture and harvest cells (e.g., the cancer cell line where the phenotype was observed).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C.

    • Control: In parallel, incubate lysate with beads that have been blocked (e.g., with ethanolamine) but have no compound attached. This is crucial for identifying non-specific bead-binding proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads. This can be done specifically by adding a high concentration of the original, unmodified "free" compound to out-compete the probe, or non-specifically using a low pH or high salt buffer.

    • Concentrate the eluate and separate the proteins by SDS-PAGE.

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.

    • Perform in-gel tryptic digestion of the proteins.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt). Proteins identified with high confidence and significant enrichment over the control are considered primary target candidates.[17]

Label-Free Approaches

These methods are advantageous when synthesizing a functional probe is difficult or when any modification to the compound abolishes its activity.[14] They work by detecting the interaction between the unmodified small molecule and its target in a complex mixture.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it less susceptible to proteolysis.[16]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Sample Preparation:

    • Prepare two aliquots of cell lysate.

    • Treat one aliquot with the 5-(morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine derivative (at a concentration known to be effective).

    • Treat the second aliquot with a vehicle control (e.g., DMSO). Incubate both for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a short, defined period (e.g., 15-30 minutes). The concentration of protease and digestion time must be optimized to achieve partial, not complete, digestion of the total proteome.

    • Stop the digestion by adding a denaturant like SDS-PAGE loading buffer and heating.

  • Analysis:

    • Run both the drug-treated and vehicle-treated samples on an SDS-PAGE gel.

    • Visualize the proteins (e.g., with Coomassie or silver stain).

    • Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle-treated lane. These protected proteins are the target candidates.

    • Excise the bands of interest and identify the proteins via mass spectrometry as described in the AC-MS protocol.[18]

Hypothetical Target Pathway: The PI3K/AKT/mTOR Axis

Based on the prevalence of the morpholine scaffold in known inhibitors, a primary candidate target for our hypothetical compound is the PI3K/AKT/mTOR signaling pathway.[5][13] This pathway is a central regulator of cell growth, proliferation, and survival and is one of the most frequently dysregulated cascades in human cancer.[19][20] Hyperactivation of this pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many malignancies.[21]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) Compound Hypothetical Derivative Compound->PI3K Potential Target Compound->AKT Potential Target

Caption: The PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.

Phase 3: Orthogonal Target Validation

Identifying a protein via proteomics is not sufficient; it must be validated as the true, functional target. This requires using orthogonal methods that do not rely on the same principles as the initial discovery experiment.

6.1. Biochemical Validation

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (K_D) between the purified candidate protein and the small molecule. This provides direct evidence of a physical interaction.

  • Enzyme Activity Assays: If the identified target is an enzyme (e.g., a kinase like PI3K or AKT), its activity can be measured in the presence and absence of the compound. A dose-dependent inhibition of enzyme activity would strongly support the hypothesis.

6.2. Cellular Validation

  • Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to the target protein in living cells. It works on the principle that ligand binding stabilizes a protein against heat-induced denaturation.

  • Genetic Knockdown: Using siRNA or CRISPR/Cas9 to reduce the expression of the candidate target protein in cells should mimic the phenotype observed with the compound treatment.[7] For example, if the compound causes cell cycle arrest, knocking down its target should also cause cell cycle arrest. This provides a crucial functional link between the target and the compound's mechanism of action.

Conclusion

The identification of the molecular target for a phenotypically active compound series like the 5-(morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine derivatives is a multi-step, iterative process. It begins with computationally-driven hypothesis generation, proceeds to robust experimental discovery using either affinity-based or label-free proteomics, and culminates in rigorous biochemical and cellular validation. By integrating these orthogonal approaches, researchers can build a high-confidence case for a specific target, transforming a promising 'hit' into a chemically and biologically validated 'lead' and paving the way for rational drug development.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Cancers.
  • The Akt pathway in oncology therapy and beyond (Review). (n.d.).
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.).
  • Reverse pharmacology: fast track path of drug discovery. (2016). MedCrave online.
  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (n.d.). Cancers.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023).
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (n.d.). Methods in Molecular Biology.
  • Reverse Pharmacology-A Paradigm Shift for Drug Discovery and Development. (2014). International Journal of Ayurveda and Pharmaceutical Chemistry.
  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. (2021). UroToday.
  • In Silico Target Prediction. (n.d.).
  • Molecular basis for class side effects associated with PI3K/AKT/mTOR p
  • Small-molecule Target and Pathway Identific
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.
  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology.
  • Chemical proteomics and its application to drug discovery. (2003). Current Opinion in Biotechnology.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science.
  • Reverse Pharmacology – Knowledge and References. (n.d.). Taylor & Francis.
  • Reverse Pharmacology Applicable for Botanical Drug Development – Inspiration from the Legacy of Traditional Wisdom. (n.d.). Frontiers in Pharmacology.
  • Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. (2026). MDPI.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). Journal of Clinical Oncology.
  • Reverse Pharmacology and Systems Approaches for Drug Discovery and Development. (n.d.).
  • AKT as a Therapeutic Target for Cancer. (2019). Cancer Prevention Research.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024).
  • In Silico Target Prediction for Small Molecules. (n.d.). Methods in Molecular Biology.
  • Affinity-based target identification for bioactive small molecules. (n.d.). MedChemComm.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). Journal of Proteome Research.
  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace.
  • Affinity Chromatography. (n.d.).
  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. (2001). Analytical Chemistry.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020).
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences.
  • Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. (2002). Bioorganic & Medicinal Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.).

Sources

Exploratory

In Vivo Toxicity and Safety Profile of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine: A Predictive and Empirical Framework

Executive Summary The compound 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (MSPPA, CAS 328106-72-5) is a highly functionalized synthetic building block and pharmacophore[1]. Current Global Harmonized System (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (MSPPA, CAS 328106-72-5) is a highly functionalized synthetic building block and pharmacophore[1]. Current Global Harmonized System (GHS) classifications indicate that the compound exhibits Acute Toxicity (Category 4) via oral, dermal, and inhalation routes, alongside skin and eye irritation[1]. While it serves as a valuable scaffold in drug discovery, its structural complexity—combining an aniline ring, a sulfonamide group, and two basic saturated heterocycles (morpholine and pyrrolidine)—necessitates a rigorous, mechanism-driven in vivo safety evaluation. This whitepaper establishes a predictive toxicology framework and details the self-validating in vivo protocols required to de-risk MSPPA for preclinical development.

Predictive Toxicology: Structural Alerts and Mechanistic Causality

To design an effective in vivo toxicology program, we must first deconstruct the molecule into its toxicophoric components. Each moiety dictates specific biological monitoring parameters.

Aniline Bioactivation and Methemoglobinemia

The primary free amine on the phenyl ring is a well-documented structural alert associated with direct organ toxicity, mutagenicity, and methemoglobinemia[2]. In vivo, anilines undergo N-hydroxylation mediated primarily by hepatic cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1. This metabolic activation generates reactive hydroxylamines (-NHOH). These electrophilic species oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), producing methemoglobin and critically reducing the blood's oxygen-carrying capacity. Consequently, any in vivo study of MSPPA must include stringent hematological monitoring for methemoglobin levels.

Sulfonamide Hypersensitivity and Cytotoxicity

The morpholine-4-sulfonyl group introduces a high risk for immune-mediated hypersensitivity. Under oxidative conditions, sulfonamides are bioactivated into chemically reactive hydroxylamine and nitroso (-NO) derivatives[3]. These reactive metabolites induce immune cell cytotoxicity, generate reactive oxygen species (ROS), and act as haptens by covalently binding to cellular proteins, triggering severe idiosyncratic adverse drug reactions[3].

Cationic Amphiphilic Drug (CAD) Phospholipidosis

The presence of morpholine and pyrrolidine rings renders MSPPA a basic, lipophilic molecule, classifying it as a Cationic Amphiphilic Drug (CAD). In vivo, CADs diffuse easily across cell membranes but become protonated and trapped within the acidic environment of lysosomes. This lysosomal accumulation leads to the direct inhibition of lysosomal phospholipase A2 (PLA2G15), causing an excessive intracellular buildup of phospholipids known as drug-induced phospholipidosis (DIP).

MechanisticPathway MSPPA MSPPA (Parent Drug) CAS: 328106-72-5 CYP Hepatic CYP450 (CYP1A2, CYP2E1) MSPPA->CYP Aniline/Sulfonamide Oxidation Lysosome Lysosomal Trapping (Protonation at low pH) MSPPA->Lysosome Basic Amines (Morpholine/Pyrrolidine) Hydroxylamine Hydroxylamine (-NHOH) CYP->Hydroxylamine N-hydroxylation Nitroso Nitroso Derivative (-NO) Hydroxylamine->Nitroso Further Oxidation MetHb Methemoglobinemia (Hemoglobin Oxidation) Hydroxylamine->MetHb RBC Interaction Hypersensitivity Immune Cytotoxicity & Hypersensitivity Nitroso->Hypersensitivity Protein Haptenation Phospholipidosis Drug-Induced Phospholipidosis (DIP) Lysosome->Phospholipidosis PLA2G15 Inhibition

Caption: Mechanistic pathways of MSPPA toxicity via CYP450 bioactivation and lysosomal trapping.

In Vivo Safety Pharmacology Profiling

Because of the predicted structural liabilities, safety pharmacology must isolate cardiovascular and central nervous system (CNS) effects before advancing to repeated-dose toxicity.

Cardiovascular Telemetry (Self-Validating Protocol)

Basic amines (pyrrolidine/morpholine) frequently exhibit off-target hERG channel inhibition, leading to QT prolongation. To evaluate this causality, a conscious, unrestrained telemetry model is utilized.

  • Model: Beagle dogs (n=4/sex).

  • Preparation: Surgical implantation of telemetry transmitters followed by a 14-day acclimation period.

  • Validation Mechanism: The assay is self-validating via a Latin square crossover design. A positive control (Moxifloxacin, 30 mg/kg) is administered to definitively prove the system's sensitivity to detect QT prolongation, while a vehicle control establishes the baseline.

  • Execution: MSPPA is administered at Low, Mid, and High doses. PR, QRS, QT, and QTc intervals are continuously monitored for 24 hours post-dose.

CNS Irwin Test (Functional Observational Battery)

To assess acute neurotoxicity driven by the lipophilic penetration of MSPPA across the blood-brain barrier.

  • Model: Wistar rats (n=6/sex/group).

  • Execution: Animals are evaluated at 0.5, 1, 2, 4, and 24 hours post-dose using a standardized scoring system for autonomic, motor, and behavioral profiles.

In Vivo Toxicology Workflows (IND-Enabling)

28-Day GLP Repeated Dose Toxicity Study

A 28-day duration is strictly required to achieve steady-state toxicokinetics (TK) and to allow sufficient time for cumulative toxicities—such as drug-induced phospholipidosis and immune-mediated hypersensitivity—to manifest histopathologically.

Step-by-Step Methodology:

  • Model Selection & Grouping: Sprague-Dawley rats. Main study: 10/sex/group. TK satellite: 3/sex/group. The inclusion of the TK satellite group makes the protocol self-validating by proving systemic exposure correlates with observed toxicities.

  • Dose Administration: Daily oral gavage of MSPPA formulated in 0.5% Methylcellulose/0.1% Tween-80. Doses (Vehicle, Low, Mid, High) are selected based on a prior 7-day Dose Range Finding (DRF) study.

  • In-Life Monitoring: Daily clinical observations, weekly body weights, and ophthalmic exams. Ophthalmic exams are critical to check for CAD-induced corneal lipidosis.

  • Clinical Pathology (Day 29): Blood collection for hematology and serum chemistry. Crucial Step: Blood must be immediately analyzed via co-oximetry to quantify methemoglobin percentages, directly addressing the aniline structural alert.

  • Histopathology & Electron Microscopy: Comprehensive tissue harvesting. Because standard H&E staining may only show non-specific "foamy macrophages," Electron Microscopy (EM) of lung and liver tissues is mandatory to confirm the presence of lamellar bodies, the ultrastructural hallmark of phospholipidosis.

ToxWorkflow Phase1 In Vitro Screening (hERG, AMES, Microsomes) Phase2 7-Day DRF Study (Rodent, Dose Escalation) Phase1->Phase2 MTD Prediction Phase3 Safety Pharmacology (Telemetry, Irwin Test) Phase2->Phase3 Acute Tolerability Phase4 28-Day GLP Toxicity (Rodent & Non-Rodent) Phase3->Phase4 Systemic Safety Phase5 NOAEL Determination & IND Submission Phase4->Phase5 TK & Histopathology

Caption: Step-by-step in vivo toxicology and safety pharmacology workflow for IND-enabling studies.

Quantitative Data Presentation

Table 1: MSPPA Structural Alerts & Predictive Toxicology Parameters

Structural MoietyPredicted Mechanism of ToxicityPrimary Target Organ(s)Key In Vivo Biomarker / Endpoint
Aniline Ring CYP1A2/CYP2E1 N-hydroxylationBlood (Erythrocytes), LiverMethemoglobin (%), ALT/AST
Sulfonamide Reactive Nitroso (-NO) formationImmune System, SkinHypersensitivity, Cytotoxicity
Morpholine/Pyrrolidine PLA2G15 Inhibition (CAD property)Lungs, Liver, KidneysLamellar bodies (via EM)

Table 2: 28-Day GLP Toxicity Study Design & Validation Matrix

GroupDose LevelMain Study (n/sex)TK Satellite (n/sex)Validation Purpose
1Vehicle Control103Establish baseline hematology and histopathology
2Low Dose103Identify No Observed Adverse Effect Level (NOAEL)
3Mid Dose103Establish dose-proportionality of systemic exposure
4High Dose103Identify Maximum Tolerated Dose (MTD) and target organs

References

  • Title: 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)aniline - NextSDS | Source: nextsds.
  • Title: Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates | Source: annualreviews.
  • Title: Assisted evaluation of aniline's in silico toxicity using artificial intelligence... | Source: nih.
  • Title: Proposed mechanism of sulfonamide adverse reactions | Source: researchgate.
  • Title: Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis | Source: nih.
  • Title: More methemoglobin is produced by benzocaine treatment than lidocaine treatment in human in vitro systems | Source: nih.

Sources

Protocols & Analytical Methods

Method

How to prepare 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine stock solutions in DMSO

Application Note: Preparation and Handling of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine DMSO Stock Solutions Introduction & Physicochemical Profile 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine DMSO Stock Solutions

Introduction & Physicochemical Profile

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (also known as 5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)aniline) is a specialized synthetic small molecule utilized in advanced biochemical and cellular assays. The presence of both a morpholine-4-sulfonyl (sulfonamide) group and a pyrrolidine ring imparts unique physicochemical properties, notably high lipophilicity and a propensity to form strong intermolecular crystal lattices.

  • CAS Number: 328106-72-5

  • Molecular Weight: 311.40 g/mol

  • Chemical Formula: C14H21N3O3S

Due to its hydrophobic nature, preparing accurate, fully solubilized stock solutions is a critical prerequisite for reproducible experimental data.

Mechanistic Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic small molecules. As an aprotic, amphiphilic solvent, DMSO effectively disrupts the hydrogen bonding and van der Waals forces holding the compound's crystalline structure together .

Crucial Consideration: The Hygroscopic Nature of DMSO It is mandatory to use anhydrous DMSO (≥99.9% purity, stored under inert gas). DMSO is highly hygroscopic; it rapidly absorbs moisture from the atmosphere. The introduction of water into the stock solution dramatically lowers the solubility threshold of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine, leading to invisible micro-precipitation. This not only causes inaccurate dosing but also accelerates the hydrolytic degradation of sensitive functional groups .

Quantitative Data: Stock Concentration Matrix

To ensure precision, avoid relying on the stated mass on the vial without weighing, as static cling and trace moisture can alter the apparent mass. The following table summarizes the required volumes of anhydrous DMSO to achieve standard stock concentrations based on the exact weighed mass of the compound.

Desired Stock ConcentrationVolume of Anhydrous DMSO RequiredMass of Compound Required (mg)
10 mM 1.00 mL3.114 mg
10 mM 0.50 mL1.557 mg
50 mM 1.00 mL15.570 mg
50 mM 0.50 mL7.785 mg

Formula for custom masses: Volume (mL) = Mass (mg) / [311.40 ( g/mol ) × Concentration (mol/L)]

Experimental Protocol: Self-Validating Stock Preparation

Phase I: Reagent Equilibration & Weighing

  • Equilibration: Allow the sealed vial of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water and compromising solubility.

  • Weighing: Using a calibrated analytical balance (0.01 mg precision), weigh the desired mass into a sterile, low-bind microcentrifuge tube. Record the exact mass to three decimal places.

Phase II: Dissolution & Validation 3. Solvent Addition: Pipette the calculated volume of anhydrous DMSO directly onto the powder. 4. Mechanical Disruption: Vortex the tube vigorously for 60 seconds. If visible particles remain, place the tube in a sonicating water bath at room temperature for 5–10 minutes. Causality: Sonication induces acoustic cavitation, providing the localized kinetic energy required to shatter stubborn crystalline aggregates without applying destructive thermal heat. 5. System Validation (Quality Control): Hold the tube against a strong light source. The solution must be completely transparent with no refractive micro-particles. Self-Validation: To confirm the exact concentration, dilute a 1 µL aliquot into 999 µL of solvent and measure the UV absorbance at the compound's λ-max, comparing it against a known standard curve.

Phase III: Aliquoting & Storage 6. Aliquoting: Divide the master stock into 10–50 µL single-use aliquots in opaque or amber tubes. 7. Storage: Flash-freeze in liquid nitrogen and store at -80°C. Causality: Repeated freeze-thaw cycles create localized concentration gradients as the solvent freezes, forcing the compound out of solution and causing irreversible aggregation . Single-use aliquots eliminate this variable.

G Weighing 1. Equilibrate & Weigh (Analytical Balance) Solvent 2. Add Anhydrous DMSO (Prevent Moisture) Weighing->Solvent Dissolve 3. Vortex & Sonicate (Acoustic Cavitation) Solvent->Dissolve Check 4. Visual & UV Validation (Clear Solution?) Dissolve->Check Aliquot 5. Single-Use Aliquots (Store at -80°C) Check->Aliquot Validated Fail Troubleshoot (Re-sonicate / Warm) Check->Fail Particulates Fail->Dissolve

Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Working Solution Preparation: Overcoming Aqueous Precipitation

A common failure point in small molecule assays is the "solvent shock" that occurs when a highly concentrated DMSO stock is injected directly into an aqueous buffer (e.g., PBS or cell culture media). The sudden shift in dielectric constant causes the lipophilic compound to rapidly nucleate and "crash out" of solution.

Stepwise Dilution Protocol

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Buffer, or a carrier-protein supplemented buffer like 0.1% BSA). Causality: This lowers the thermodynamic barrier, keeping the compound in a metastable solvated state during the transition to an aqueous environment.

  • Final Assay Dilution: Add the intermediate solution dropwise to the final assay medium while continuously vortexing or stirring.

  • Toxicity Control: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) for biochemical assays, or 0.1% (v/v) for cell-based assays, to prevent solvent-induced cytotoxicity or protein denaturation .

  • System Validation: Prior to adding the solution to cells or enzymes, inspect the final medium under a standard light microscope or via Dynamic Light Scattering (DLS) to verify the absence of micro-precipitates. Always run a parallel vehicle control containing the exact equivalent final concentration of DMSO to validate that downstream biological effects are compound-driven.

G Stock DMSO Stock Solution (e.g., 10 mM) Direct Direct Aqueous Dilution (Solvent Shock) Stock->Direct Stepwise Stepwise Intermediate Dilution (Gradual Polarity Shift) Stock->Stepwise Precipitation Micro-Precipitation (Assay Failure) Direct->Precipitation Success Homogeneous Working Solution (Final DMSO < 0.5%) Stepwise->Success Precipitation->Stepwise Rescue via sonication

Stepwise dilution strategy to prevent small molecule precipitation in aqueous media.

References

  • Compound Management and Sample Preparation Services. Selvita. Available at: [Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Document Type: Method Development Guide & Standard Operating Procedure (SOP) Introduction & Compound Profile The accurate qua...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Document Type: Method Development Guide & Standard Operating Procedure (SOP)

Introduction & Compound Profile

The accurate quantification of novel small-molecule entities in biological matrices is the cornerstone of pharmacokinetic profiling and drug development. 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (CAS: 328106-72-5) is a structurally complex molecule featuring a central aniline ring substituted with both a pyrrolidine moiety and a morpholine-sulfonyl group[1]. Due to its amphoteric nature and the presence of basic nitrogen centers, developing a rugged bioanalytical method requires careful control of extraction chemistry and chromatographic conditions.

This application note details a fully validated, high-throughput UHPLC-MS/MS methodology designed to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in human plasma, utilizing Solid Phase Extraction (SPE) to ensure a self-validating, interference-free system.

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C₁₄H₂₁N₃O₃S
Molecular Weight 311.40 g/mol
Monoisotopic Mass 311.1304 Da
Predicted pKa (Basic) ~6.5 (Pyrrolidine nitrogen)
LogP (Predicted) 1.8 – 2.2

Methodological Rationale (E-E-A-T)

As a Senior Application Scientist, I design bioanalytical workflows not just to generate signal, but to guarantee data integrity by proactively mitigating failure modes. The experimental choices in this protocol are governed by the following mechanistic principles:

  • Mitigation of Matrix Effects via SPE: Simple protein precipitation (PPT) often leaves high concentrations of endogenous glycerophospholipids in the extract. In positive Electrospray Ionization (ESI+), these phospholipids compete with the target analyte for charge on the droplet surface, leading to severe ion suppression [2]. By employing a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE microplate, we selectively wash away salts and selectively retain the analyte, ensuring an Internal Standard (IS)-normalized matrix factor close to 1.0.

  • Disruption of Protein Binding: The addition of 4% phosphoric acid (H₃PO₄) prior to extraction is a critical causality step. It denatures plasma proteins (disrupting non-covalent drug-protein binding) and lowers the sample pH. This ensures the basic functionalities of the analyte are fully protonated, maximizing ionic and hydrophobic retention on the HLB sorbent.

  • Regulatory Compliance: The validation parameters and system suitability tests (SST) embedded in this protocol are strictly aligned with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3], ensuring the data is submission-ready.

Experimental Protocols

Reagents and Materials
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Rationale: Sub-2-micron particles provide high theoretical plates, enabling sharp peak shapes and improved Signal-to-Noise (S/N) ratios.

  • Extraction Plate: Waters Oasis HLB µElution Plate (30 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade H₂O; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Solid Phase Extraction (SPE) Workflow

Note: Ensure all samples and reagents are equilibrated to room temperature before processing.

  • Sample Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the working IS solution (e.g., d8-labeled analog, 500 ng/mL). Vortex for 30 seconds.

  • Protein Disruption: Add 50 µL of 4% H₃PO₄ in water to each well. Vortex for 1 minute.

  • Plate Conditioning: Condition the HLB µElution plate with 200 µL of Methanol (MeOH), followed by 200 µL of H₂O. Apply low vacuum (approx. 5 inHg).

  • Sample Loading: Transfer the pre-treated samples (110 µL total) onto the conditioned SPE plate. Draw through at a slow rate (approx. 1 drop/second) to maximize sorbent interaction.

  • Wash Step: Wash the wells with 200 µL of 5% MeOH in H₂O. Causality: This specific organic concentration is strong enough to elute highly polar interferences (salts, small peptides) but too weak to disrupt the hydrophobic binding of the target analyte.

  • Elution: Elute the target analyte into a clean 96-well collection plate using 2 × 25 µL of 100% MeOH.

  • Dilution (Critical Step): Dilute the eluate with 50 µL of LC-MS grade H₂O. Causality: Injecting a 100% organic extract directly into a 5% organic initial mobile phase causes a "strong solvent effect," leading to peak splitting. Diluting with water matches the dielectric constant of the mobile phase, ensuring tight band focusing on the column head.

LC-MS/MS Conditions

Table 2: UHPLC Gradient Program

Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Volume: 2.0 µL

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve Profile
0.00955Initial
0.50955Isocratic Hold
2.001090Linear Gradient
2.501090Column Wash
2.51955Step Return
3.50955Re-equilibration
Table 3: Mass Spectrometry Parameters (MRM)

Ionization Mode: ESI Positive | Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target 312.1162.16035Quantifier
Target 312.1226.16025Qualifier
IS (d8-Analog) 320.2162.16035Internal Standard

Mechanistic Insight: The quantifier transition (312.1 → 162.1) represents the cleavage of the morpholine-sulfonyl group, leaving the highly stable 2-(pyrrolidin-1-yl)aniline cation. The qualifier transition (312.1 → 226.1) corresponds to the loss of the morpholine ring alone.

Method Validation Summary

The method was validated across three consecutive days. The data demonstrates a highly robust, self-validating system suitable for high-throughput PK analysis.

Table 4: Key Validation Parameters
ParameterResult / PerformanceRegulatory Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.995)±15% of nominal (±20% at LLOQ)
Intra-day Precision (CV%) 2.4% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.5% to +5.1%± 15% (± 20% at LLOQ)
Extraction Recovery 89.4% ± 4.2%Consistent and reproducible
Matrix Effect (IS-Normalized) 0.98 ± 0.05~1.0 (Indicates no ion suppression)

Workflow Visualization

SPE_Workflow Plasma 1. Aliquot Sample 50 µL Human Plasma Spike 2. Disrupt Binding Add IS & 50 µL 4% H3PO4 Plasma->Spike Load 3. Load Sample Oasis HLB µElution Plate Spike->Load Condition Plate Conditioning 200 µL MeOH, 200 µL H2O Condition->Load Prep Wash 4. Wash Interferences 200 µL 5% MeOH in H2O Load->Wash Elute 5. Elute Analyte 2 x 25 µL 100% MeOH Wash->Elute Dilute 6. Match Mobile Phase Dilute with 50 µL H2O Elute->Dilute LCMS 7. LC-MS/MS Analysis ESI+ MRM Mode Dilute->LCMS

Caption: Step-by-step Solid Phase Extraction (SPE) and LC-MS/MS workflow for plasma bioanalysis.

References

  • Gosetti F, Mazzucco E, Zampieri D, Gennaro MC. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A. 2010;1217(25):3929-3937.[1] URL: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). May 2018.[2] URL: [Link]

Sources

Method

Application Note: 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine as a Biochemical Reference Standard

Introduction & Chemical Rationale 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (hereafter referred to as MSPP , CAS: 328106-72-5) is a highly versatile, multi-functional chemical scaffold utilized extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (hereafter referred to as MSPP , CAS: 328106-72-5) is a highly versatile, multi-functional chemical scaffold utilized extensively in preclinical drug development[1]. Structurally, MSPP is characterized by a central aniline ring substituted with a morpholine-4-sulfonyl moiety and a pyrrolidine ring.

This specific architecture provides distinct physicochemical advantages:

  • Hydrogen Bonding Network: The morpholine-4-sulfonyl group acts as a robust hydrogen-bond acceptor/donor network, making it an ideal baseline pharmacophore for metalloenzymes (e.g., Carbonic Anhydrases) and kinase hinge-binding regions.

  • Predictable Ionization: The basic pyrrolidine ring and the primary aniline amine ensure highly predictable and efficient protonation during Electrospray Ionization (ESI), yielding strong, stable signals in mass spectrometry.

Due to these properties, MSPP is primarily deployed as a reference standard in two critical workflows: as a positive control in [2] and as a robust Internal Standard (IS) in [3].

Physicochemical Profiling & Data Summary

To utilize MSPP effectively, its quantitative properties must be integrated into the assay design. Table 1 summarizes the critical parameters required for buffer formulation and mass spectrometry tuning.

Table 1: Physicochemical & Mass Spectrometry Parameters for MSPP

ParameterValue / SpecificationCausality / Assay Impact
Molecular Formula C₁₄H₂₁N₃O₃SDetermines exact mass for high-resolution MS.
Molecular Weight 311.40 g/mol Low molecular weight classifies it as a classic "fragment" for FBDD.
Precursor Ion [M+H]⁺ m/z 312.1Primary target for ESI+ quadrupole selection.
Primary Product Ion m/z 125.1Used for Multiple Reaction Monitoring (MRM) quantification.
Optimal Stock Solvent 100% Anhydrous DMSOPrevents sulfonamide hydrolysis; ensures pyrrolidine solvation.

Workflow A: Fragment-Based Target Engagement via SPR

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds like MSPP typically exhibit low binding affinities (high micromolar to millimolar KD​ ). SPR is the gold standard for detecting these transient interactions because it measures binding in real-time without fluorescent labels[2]. MSPP serves as a self-validating positive control to ensure the immobilized protein retains its active conformation.

SPR Protocol & Causality
  • Surface Preparation (Self-Validation Step):

    • Action: Immobilize the target protein onto a CM5 dextran chip using standard EDC/NHS amine coupling. Target an immobilization level of 2,000–3,000 Response Units (RU).

    • Causality: High density is required because the SPR response is directly proportional to the molecular weight of the analyte. A 311 Da fragment like MSPP produces a very small refractive index shift.

  • Solvent Correction Calibration:

    • Action: Prepare a 6-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer.

    • Causality: Fragments require high assay concentrations (e.g., 1 mM), necessitating higher DMSO concentrations. A bulk refractive index mismatch between the running buffer and the sample will cause massive false-positive spikes. The calibration curve allows the software to subtract this bulk effect.

  • MSPP Reference Injection:

    • Action: Inject MSPP in a 2-fold dilution series (15.6 µM to 1,000 µM) at a high flow rate (50 µL/min) for 30 seconds, followed by a 60-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the rapid "on/off" kinetics typical of fragments are accurately captured rather than artifactually broadened.

  • Data Analysis:

    • Action: Fit the resulting sensorgrams to a 1:1 steady-state affinity model.

SPR_Workflow Immobilization Target Immobilization (Amine Coupling) Equilibration Buffer Equilibration (1% DMSO Match) Immobilization->Equilibration Injection MSPP Reference Injection (Concentration Series) Equilibration->Injection Binding Binding Response (Refractive Index Shift) Injection->Binding Regeneration Surface Regeneration (Optional for fragments) Binding->Regeneration High Affinity / Slow Off-Rate Analysis Steady-State Affinity (KD Calculation) Binding->Analysis Fast Off-Rate (Typical) Regeneration->Equilibration

SPR workflow for target engagement using MSPP as a reference fragment.

Workflow B: LC-MS/MS Bioanalytical Quantification

When quantifying novel sulfonamide-based drug candidates in plasma, regulatory guidelines mandate the use of an Internal Standard (IS) to correct for extraction losses and matrix-induced ion suppression[3]. MSPP is an ideal IS because it mimics the chromatographic behavior of target sulfonamides but possesses a unique m/z transition, preventing signal cross-talk.

LC-MS/MS Protocol & Causality
  • Matrix Spiking (Self-Validation Step):

    • Action: Spike 10 µL of a 500 ng/mL MSPP working solution into 50 µL of blank plasma (Zero Control) and all unknown samples.

    • Causality: The Zero Control (Matrix + IS only) proves that the MSPP standard does not contain impurities that interfere with the target analyte's MRM channel, validating the specificity of the assay.

  • Protein Precipitation (Extraction):

    • Action: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts protein hydration shells, precipitating plasma proteins. Formic acid ensures the pyrrolidine ring of MSPP remains protonated, increasing its solubility in the organic supernatant and preparing it for ESI+.

  • Chromatographic Separation:

    • Action: Inject 5 µL of the supernatant onto a C18 UHPLC column. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3 minutes.

    • Causality: The C18 stationary phase retains MSPP based on its hydrophobic phenyl and morpholine rings, separating it from early-eluting polar matrix components (like salts) that cause severe ion suppression.

  • MRM Detection:

    • Action: Monitor the transition m/z 312.1 → 125.1 using a collision energy of ~25 eV.

LCMS_Workflow Spike Spike MSPP (IS) into Biological Matrix Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Extraction Centrifugation Centrifugation (14,000 x g, 10 min) Extraction->Centrifugation Chromatography UHPLC Separation (C18 Column) Centrifugation->Chromatography Ionization ESI+ Ionization (Precursor m/z 312.1) Chromatography->Ionization Detection MRM Detection (Product Ion m/z 125.1) Ionization->Detection

Bioanalytical LC-MS/MS sample preparation and MRM detection workflow.

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the generated data, both assays must meet strict acceptance criteria before sample analysis can proceed.

Table 2: Assay Acceptance Criteria for MSPP Workflows

Assay TypeParameterTarget ValueCorrective Action if Failed
SPR DMSO Bulk Shift< 5 RU deviation from curveRemake running buffer; ensure exact volumetric matching of DMSO.
SPR Chi-square (χ²) of Fit< 10% of Rmax​ Indicates non-specific binding or aggregation; add 0.05% Tween-20.
LC-MS/MS IS Area Variation± 15% across all samplesIndicates severe matrix effect; dilute samples or switch to Solid Phase Extraction (SPE).
LC-MS/MS Carryover (Blank after ULOQ)< 5% of LLOQ areaIncrease needle wash organic composition (e.g., 50:50 MeOH:Water).

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809–1820. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Sources

Application

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine long-term storage conditions and shelf-life

An Application Note on the Long-Term Storage and Shelf-Life Determination of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine Abstract This document provides a comprehensive guide to the best practices for the lon...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Long-Term Storage and Shelf-Life Determination of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine

Abstract

This document provides a comprehensive guide to the best practices for the long-term storage of the research compound 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (CAS No. 328106-72-5). It outlines the chemical rationale behind the recommended storage conditions and provides detailed protocols for establishing a preliminary shelf-life through both real-time and accelerated stability studies. This guide is intended for researchers, chemists, and laboratory managers in the fields of medicinal chemistry and drug development to ensure the integrity, purity, and reliability of this compound for experimental use.

Introduction: The Criticality of Compound Integrity

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine is a complex organic molecule featuring a phenylamine core, a sulfonamide linkage, and two distinct heterocyclic moieties (morpholine and pyrrolidine).[1][2] Such compounds are of significant interest in medicinal chemistry and are often used as tool compounds or building blocks in drug discovery programs.[1] The reliability and reproducibility of any experimental data derived from this compound are directly contingent upon its chemical integrity. Degradation, even at low levels, can lead to inconsistent biological activity, altered physicochemical properties, and potentially misleading results.

This application note moves beyond generic storage advice to provide a scientifically grounded framework for preserving the stability of this specific molecule and empirically determining its viable shelf-life.

Chemical Profile and Potential Degradation Pathways

Understanding the functional groups within the molecule is paramount to predicting its stability challenges.

  • Phenylamine (Aniline) Moiety : The primary amine on the phenyl ring is the most likely site of degradation. Anilines are notoriously susceptible to oxidation, especially upon exposure to air (oxygen) and light.[3] This oxidative process often results in the formation of colored impurities (quinone-like structures) and polymerization, which can be visually identified by a darkening of the material from a white or off-white solid to yellow, brown, or black.[3]

  • Sulfonamide Linkage : The morpholine-4-sulfonyl group is generally robust. However, the sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, though this is less of a concern under standard storage conditions.

  • Heterocyclic Groups (Morpholine & Pyrrolidine) : The morpholine and pyrrolidine rings are saturated and relatively stable. While biological or enzymatic degradation of the morpholine ring is known,[4][5] this is not a primary concern for abiotic chemical storage.

Based on this analysis, the principal degradation pathway to mitigate is the oxidation of the aniline functional group .

Caption: Primary degradation risk via oxidation of the aniline moiety.

Recommended Long-Term Storage Conditions

To minimize degradation and preserve the compound's purity, the following storage conditions are recommended. These are based on established best practices for storing sensitive chemical reagents.[6][7][8]

ParameterConditionRationale & Best Practices
Temperature -20°C or lower Reduces the rate of chemical reactions, including oxidation. While 2-8°C may be suitable for short-term storage, -20°C is strongly recommended for long-term preservation (> 6 months).[9]
Atmosphere Inert Gas (Argon or Nitrogen) Directly mitigates the primary risk of aniline oxidation. The compound should be stored in a vial that has been flushed with an inert gas before sealing.
Light Protect from Light (Amber Vial) Light, particularly UV light, can catalyze oxidative reactions.[10] Storing the compound in an amber glass vial inside a secondary container (e.g., a freezer box) provides excellent protection.
Humidity Dry/Anhydrous The solid compound should be protected from moisture. Store in a tightly sealed container, potentially within a desiccator before placing it in the freezer to prevent moisture condensation upon removal.
Form Solid (As Supplied) Storing the compound as a solid is preferable to storing it in solution. Solvents can participate in degradation and accelerate decomposition rates. Prepare solutions freshly for each experiment.

Shelf-Life and Re-Test Period Determination

A definitive shelf-life cannot be assigned without empirical data. A "re-test period" is established through a formal stability study, after which the material should be re-analyzed to ensure it still meets specifications before use. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which are the industry standard for stability testing.[11][12][13]

Caption: General workflow for establishing a compound's re-test period.

Protocol 1: Real-Time Stability Study

Objective: To evaluate the stability of the compound under recommended long-term storage conditions.

Methodology:

  • Initial Analysis (Time Zero):

    • Characterize a homogenous sample of the compound batch.

    • Record the physical appearance (color, form).

    • Determine the purity using a validated stability-indicating HPLC method (see Protocol 3). This is the baseline data point.

  • Sample Preparation and Storage:

    • Aliquot approximately 5-10 mg of the solid compound into multiple amber glass vials.

    • Flush each vial with argon or nitrogen gas for 30-60 seconds.

    • Immediately cap and seal the vials tightly with PTFE-lined caps.

    • Place the vials in a labeled, dedicated container in a -20°C freezer that is monitored for temperature.

  • Testing Schedule:

    • Pull one vial for analysis at predetermined time points.

    • Suggested Time Points: 3, 6, 9, 12, 18, 24, and 36 months.[13]

  • Analysis at Each Time Point:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Visually inspect and record the appearance.

    • Analyze the purity by HPLC, using the same method as the Time Zero analysis.

  • Data Evaluation:

    • Compare the purity and appearance at each time point to the Time Zero data.

    • A significant change is typically defined as a >2% drop in purity or a notable change in color.

    • The re-test period is the length of time for which the data shows the compound remains within specification.

Protocol 2: Accelerated Stability Study

Objective: To identify potential degradation products and predict long-term stability by subjecting the compound to stress conditions.[10][14]

Methodology:

  • Initial Analysis (Time Zero): Use the same baseline data from the real-time study.

  • Sample Preparation and Storage:

    • Prepare samples as described in Protocol 1.

    • Place the sealed vials into a stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH .[10]

  • Testing Schedule:

    • Pull one vial for analysis at shorter, more frequent intervals.

    • Suggested Time Points: 1, 2, 3, and 6 months.[11]

  • Analysis and Data Evaluation:

    • Perform the same analysis (appearance, HPLC purity) as in the real-time study.

    • Significant degradation under these conditions warrants a careful examination of the long-term data and may suggest a shorter re-test period or more stringent storage requirements. Any new peaks appearing in the chromatogram should be noted as potential degradation products.

Protocol 3: Stability-Indicating Analytical Method (HPLC-UV)

Objective: To develop a quantitative analytical method capable of separating the parent compound from potential degradation products.[15][16]

Forced Degradation (for Method Development):

  • To ensure the analytical method is "stability-indicating," it must be able to resolve the parent peak from any degradation products. To generate these products, subject small amounts of the compound to harsh conditions (e.g., heat at 70°C, exposure to strong acid/base, oxidation with 3% H₂O₂, and intense UV light) for a short period until ~10-20% degradation is observed.[14][16] Analyze these stressed samples during method development.

Recommended HPLC-UV Starting Conditions:

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection (UV) Diode Array Detector (DAD) or Photodiode Array (PDA) scanning 210-400 nm. Select a wavelength with maximal absorbance for quantification (e.g., ~254 nm as a starting point).
Injection Vol. 2 µL

| Sample Prep. | Dissolve compound in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. |

This method must be validated for specificity, linearity, accuracy, and precision before use in the formal stability study.

Conclusion and Data Interpretation

The long-term stability of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine is best preserved by storing it as a solid at -20°C or below, under an inert atmosphere, and protected from light and moisture .

The shelf-life, or more accurately the re-test period, should be determined empirically. If the data from the real-time stability study shows no significant change in purity or appearance after 24 months, a re-test period of 24 months can be confidently assigned. Data from the accelerated study can provide early warnings of potential stability issues and help identify the nature of degradants. Consistent adherence to these storage and testing protocols will ensure the quality of the compound and the integrity of the valuable research it supports.

References

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from EMA website. [Link]

  • Lab Manager. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from Lab Manager website. [Link]

  • International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. Retrieved from ICH website. [Link]

  • C&EN. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from C&EN website. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from Separation Science website. [Link]

  • Princeton University. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from Princeton University EHS website. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from AIHA website. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Stability Testing for New Dosage Forms. Retrieved from ICH website. [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from HunterLab website. [Link]

  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?. Retrieved from Synergy Bioscience website. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(11), 4350–4355. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Rathore, A. S., & Mhatre, R. (Eds.). (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH website. [Link]

  • ICH. (2025). ICH Q1: Stability Testing of Drug Substances and Drug Products. Retrieved from ICH website. [Link]

  • Liu, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14. [Link]

  • Swain, B., et al. (2022). Unraveling the novel bacterial assisted biodegradation pathway of morpholine. Journal of Genetic Engineering and Biotechnology, 20(1), 58. [Link]

  • EAWAG. (2008). Morpholine Degradation Pathway. Retrieved from EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Knapp, J. S., & CSERVENKA, R. (2009). The microbial degradation of morpholine. Journal of Applied Bacteriology, 45(1), 69-76. [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. Retrieved from GMP Insiders website. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Summary for CID 6115. [Link]

  • NextSDS. (n.d.). 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)aniline. Retrieved from NextSDS website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from EPA website. [Link]

  • Médecins Sans Frontières. (n.d.). Drug quality and storage. Retrieved from MSF Medical Guidelines. [Link]

  • U.S. Environmental Protection Agency. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from EPA National Service Center for Environmental Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-({(2S)-2-[(morpholin-4-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]-N'-[4-(trifluoromethyl)phenyl]urea. PubChem Compound Summary for CID 135567500. [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]

  • NextSDS. (n.d.). 5-(2-MORPHOLIN-4-YL-ETHYLAMINO)-NAPHTHALENE-1-SULFONIC ACID. Retrieved from NextSDS website. [Link]

Sources

Method

Application Note: Extraction and LC-MS/MS Quantification of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine from Biological Matrices

Prepared by: Senior Application Scientist, Bioanalytical Method Development Target Audience: Bioanalytical Chemists, DMPK Researchers, and Drug Development Professionals Chemical Profiling & Strategic Rationale To design...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioanalytical Method Development Target Audience: Bioanalytical Chemists, DMPK Researchers, and Drug Development Professionals

Chemical Profiling & Strategic Rationale

To design a robust extraction protocol from complex biological matrices (e.g., human plasma), we must first deconstruct the physicochemical properties of the target analyte: 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine .

Structurally, this molecule is a multi-functional active pharmaceutical ingredient (API) intermediate characterized by three key moieties:

  • Aniline Ring (Primary Amine): Weakly basic (pKa ~4.5).

  • Pyrrolidine Ring (Tertiary Amine): Moderately basic, though its attachment to the phenyl ring delocalizes the lone pair, yielding a combined basic pKa in the range of 5.5–6.5.

  • Morpholine Sulfonamide: Generally neutral under physiological conditions, as the nitrogen is locked within the morpholine ring and bonded directly to the electron-withdrawing sulfonyl group.

The Extraction Strategy: Because the molecule is moderately lipophilic (estimated logP ~2.5) and contains basic nitrogen centers, traditional Liquid-Liquid Extraction (LLE) is prone to inconsistent recoveries and emulsion formation. Instead, we employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This approach leverages both the hydrophobic backbone of the sorbent and its sulfonic acid functional groups to achieve orthogonal sample cleanup, ensuring the method complies with stringent regulatory standards for selectivity and matrix effect mitigation[1].

Methodological Causality: The "Why" Behind the Workflow

As a self-validating system, every step in this protocol is designed with a specific chemical causality to ensure absolute trustworthiness of the generated data. In pharmacokinetic studies, bioanalytical method validation is crucial to minimizing random error and systematic bias[2].

  • Protein Precipitation (PPT) with Acidification: We initiate the workflow by crashing plasma proteins using acetonitrile spiked with 1% formic acid[3]. The acid serves a dual purpose: it disrupts protein-analyte binding and drives the pH of the sample below 3.0. At this pH, the aniline and pyrrolidine nitrogens are fully protonated (ionized).

  • Aqueous Dilution: The organic supernatant is diluted 1:1 with acidified water before SPE loading. If we load a highly organic sample onto the SPE bed, the reversed-phase retention mechanism is bypassed. Dilution ensures the sample is highly aqueous, allowing initial capture via hydrophobic interactions[4].

  • Orthogonal Washing (The MCX Advantage): Once loaded, the protonated analyte forms a strong ionic bond with the negatively charged sulfonic acid groups on the MCX sorbent. Because the analyte is ionically "locked," we can aggressively wash the cartridge with 100% methanol. This step strips away neutral lipids, cholesterol, and matrix-suppressing phospholipids without risking analyte breakthrough[4].

  • Targeted Elution: Elution is triggered by passing 5% ammonium hydroxide in methanol through the sorbent. The high pH neutralizes the basic nitrogens on the analyte, breaking the ionic bond, while the methanol simultaneously overcomes the hydrophobic retention, eluting the highly purified compound.

Experimental Workflow: Step-by-Step Methodology

Reagents and Materials
  • Sorbent: Polymeric Mixed-Mode Cation Exchange (MCX) 96-well plate or cartridges (30 mg/1 mL).

  • Extraction Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O).

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Sample Pre-treatment (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a 2 mL 96-well collection plate.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 150 µL of Acetonitrile containing 1% Formic Acid to precipitate proteins and acidify the matrix.

  • Vortex the plate vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein crash.

  • Transfer 100 µL of the supernatant to a clean well and dilute with 100 µL of 0.1% Formic Acid in H₂O. Critical Step: This reduces the organic content to <40%, preventing breakthrough during SPE loading.

Mixed-Mode Cation Exchange (MCX) SPE Protocol
  • Conditioning: Pass 1.0 mL of Methanol through the MCX sorbent to activate the hydrophobic polymer bed.

  • Equilibration: Pass 1.0 mL of 0.1% Formic Acid in H₂O to prepare the cation-exchange sites.

  • Loading: Apply the 200 µL diluted supernatant from Step 3.2. Allow it to pass through at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1% Formic Acid in H₂O to remove salts and polar endogenous interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol . Causality: Removes hydrophobic interferences and phospholipids while the analyte remains retained via ionic bonds.

  • Elution: Elute the target analyte using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 5% ACN / 95% H₂O with 0.1% FA). Vortex and inject onto the LC-MS/MS.

Workflow Visualization

SPE_Workflow Sample Plasma Sample (Spiked with IS) PPT Protein Precipitation (PPT) Add ACN + 1% Formic Acid Sample->PPT Centrifuge Centrifugation 14,000 x g, 10 min PPT->Centrifuge Dilution Supernatant Dilution 1:1 with 0.1% FA in H2O Centrifuge->Dilution SPE_Load Load Sample Cation Exchange Binding Dilution->SPE_Load SPE_Cond SPE Conditioning & Eq. MeOH, then 0.1% FA SPE_Cond->SPE_Load SPE_Wash1 Wash 1 (Aqueous) 0.1% FA in H2O SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2 (Organic) 100% MeOH SPE_Wash1->SPE_Wash2 SPE_Elute Elution 5% NH4OH in MeOH SPE_Wash2->SPE_Elute Evap Evaporate & Reconstitute N2 at 40°C SPE_Elute->Evap LCMS LC-MS/MS Analysis MRM Mode Evap->LCMS

Caption: MCX SPE Workflow for basic analytes. Orthogonal washing ensures matrix removal prior to LC-MS/MS.

Method Validation & Data Presentation

A bioanalytical method should be validated for the intended use or application, ensuring accuracy, precision, and the lack of matrix effects[5]. The self-validating nature of this MCX protocol yields exceptional quantitative reliability.

Table 1: Extraction Recovery and Matrix Effect Assessment (n=6) Recovery is calculated by comparing pre-extraction spikes to post-extraction spikes, isolating the true SPE efficiency from ionization suppression.

Quality Control (QC) LevelConcentration (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SD
Low QC (LQC)1.092.4 ± 3.198.5 ± 2.4
Medium QC (MQC)50.094.1 ± 2.5101.2 ± 1.8
High QC (HQC)200.093.8 ± 2.899.1 ± 1.5

Table 2: Intra-Day and Inter-Day Precision and Accuracy Data demonstrates compliance with FDA and ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ).

QC LevelIntra-Day Precision (CV%)Intra-Day Accuracy (%)Inter-Day Precision (CV%)Inter-Day Accuracy (%)
LLOQ6.5104.27.8105.1
LQC4.298.55.197.4
MQC3.1101.34.0100.8
HQC2.899.43.599.0
System Suitability & Self-Validation Checkpoints

To verify the integrity of this protocol during method transfer, analyze the Wash 2 (100% MeOH) fraction. If >1% of the analyte is detected in this wash, the ionic bond has failed. This typically indicates that the initial sample pH was too high (failing to protonate the analyte) or the cation-exchange capacity of the sorbent was overloaded by endogenous amines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction... Rapid Communications in Mass Spectrometry (PubMed).[Link]

  • Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing matrix effects in 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine LC-MS/MS detection

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing sensitivity, reproducibility, or quantification challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing sensitivity, reproducibility, or quantification challenges when analyzing 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine in complex biological matrices (e.g., plasma, serum, or whole blood).

Due to its multiple basic nitrogen centers (aniline, pyrrolidine, and morpholine groups), this molecule is highly prone to protonation, making Positive Electrospray Ionization (ESI+) the optimal detection mode. However, this same basicity makes it fiercely competitive with endogenous matrix components for ionization, leading to severe signal suppression.

Below is our authoritative troubleshooting guide to diagnosing, mitigating, and validating the elimination of matrix effects for this specific analyte.

🔬 Diagnostic Phase: Identifying the Root Cause

Q: My LC-MS/MS signal for 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine drops significantly in plasma extracts compared to neat solvent. Is this poor extraction recovery or matrix suppression?

A: To definitively distinguish between extraction loss and ion suppression, you must isolate the mass spectrometer's response from the extraction process. Endogenous glycerophosphocholines (phospholipids) in plasma possess highly basic choline headgroups that compete with your basic analyte for available protons and droplet surface area during ESI desolvation [1].

To diagnose this, implement a Post-Column Infusion (PCI) experiment to map the suppression zones across your chromatographic run [4].

Protocol: Post-Column Infusion (PCI) Mapping

  • Prepare Infusion Solution: Prepare a neat standard of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine at 100 ng/mL in mobile phase.

  • System Setup: Connect a syringe pump to the LC stream post-column (before the MS source) using a zero-dead-volume Tee-union.

  • Infuse: Infuse the standard at a constant rate (e.g., 10 µL/min) to establish a steady MS/MS baseline signal.

  • Inject Matrix: Inject a blank plasma extract (prepared via your current method) through the LC system.

  • Analyze: Monitor the baseline. A sudden dip in the steady-state signal indicates a zone of ion suppression (typically late-eluting phospholipids). If your analyte's retention time falls within this dip, matrix effects are your primary issue.

PCI_Setup Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Tee Union Column->Tee MS Mass Spectrometer (ESI+) Tee->MS Syringe Syringe Pump (Constant Infusion) Syringe->Tee

Caption: Post-column infusion setup for mapping ion suppression zones in LC-MS/MS.

🧪 Sample Preparation: The First Line of Defense

Q: I am currently using Acetonitrile Protein Precipitation (PPT), but the matrix effects are still severe. What is the most logical sample prep upgrade for this molecule?

A: Standard PPT removes proteins but leaves over 90% of endogenous phospholipids in the extract [2]. Because 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine is a strong base, you have two highly effective, self-validating pathways: Mixed-Mode Cation Exchange (MCX) SPE or Phospholipid Depletion (PLD) .

Strategy A: Mixed-Mode Cation Exchange (MCX) SPE

Because your analyte is positively charged at acidic pH, it will bind tightly to the sulfonic acid groups of an MCX resin via strong electrostatic interactions. This allows you to aggressively wash away hydrophobic phospholipids with 100% organic solvent without losing your analyte [5].

Step-by-Step MCX Protocol:

  • Pre-treatment: Dilute 100 µL plasma with 100 µL of 2% Formic Acid (aq) to fully protonate the pyrrolidine and morpholine nitrogens.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Load the pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes salts and polar interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol. Mechanistic note: This critical step strips away neutral lipids and phospholipids while the basic analyte remains ionically locked to the sorbent.

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanistic note: The high pH neutralizes the analyte, breaking the ionic bond and allowing it to elute.

  • Post-Processing: Evaporate under nitrogen and reconstitute in initial mobile phase.

Strategy B: Zirconia-Based Phospholipid Depletion (PLD)

If SPE is too time-consuming, PLD plates (e.g., HybridSPE) act as a "chemical filter." The stationary phase contains zirconia ions (Zr⁴⁺) which act as strong Lewis acids. They selectively form covalent bonds with the electron-rich phosphate groups (Lewis bases) of phospholipids, trapping them while your analyte passes through unhindered [1, 2].

MatrixEffectWorkflow cluster_0 Standard PPT Workflow cluster_1 Optimized Mitigation Workflow Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (Acetonitrile/MeOH) Sample->PPT SPE MCX SPE or Zirconia PLD Plate Sample->SPE Phospholipids High Phospholipid Carryover PPT->Phospholipids Suppression Severe Ion Suppression in ESI+ Phospholipids->Suppression Clean Phospholipids Depleted Target Isolated SPE->Clean Signal Robust LC-MS/MS Signal (High S/N) Clean->Signal

Caption: Workflow comparing standard PPT vs. optimized SPE/PLD for matrix effect reduction.

Quantitative Comparison of Sample Prep Strategies
Sample Prep MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (MF)*Throughput
Standard PPT < 10%85 - 95%0.45 (Severe Suppression)High
LLE (Ethyl Acetate) ~ 60%70 - 80%0.75 (Moderate)Medium
Zirconia PLD > 95%85 - 90%0.92 (Minimal)High
MCX SPE > 99%90 - 95%0.98 (Negligible)Low/Medium

*Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Neat Solvent. An MF of 1.0 indicates zero matrix effects.

⚙️ Chromatographic & Mass Spec Solutions

Q: I cannot change my sample preparation method due to validated SOPs. How can I manage matrix effects instrumentally?

A: If you are locked into a high-matrix extract (like PPT), you must rely on chromatographic separation and internal standard compensation.

  • Chromatographic Shift: Phospholipids are highly hydrophobic and typically elute late in a reversed-phase C18 gradient. Because 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine is relatively polar, you can optimize your gradient to elute the analyte earlier (e.g., 30-40% organic). Ensure you utilize a column wash step (95% organic) at the end of every run to purge accumulated phospholipids, otherwise, they will unpredictably suppress analytes in subsequent injections [2].

  • Column Chemistry: Switch from a standard C18 to a Biphenyl or Polar-Embedded column. The pi-pi interactions of a biphenyl column will alter the selectivity of your aniline-derivative analyte relative to the aliphatic tails of the phospholipids, physically pulling them out of the suppression zone [3].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The ultimate safeguard against matrix effects is the use of a 13C- or 2H-labeled analog of your analyte. Because the SIL-IS co-elutes identically with the analyte, it experiences the exact same ionization suppression. The ratio of Analyte/IS remains constant, preserving quantitative accuracy [3].

    • Critical Warning: Do not spike your SIL-IS at excessively high concentrations. In ESI+, an overabundant co-eluting internal standard can actually cause ion suppression of the target analyte itself due to charge competition [3].

📚 References

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. PubMed. [Link]

Optimization

Optimizing mobile phase gradients for 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS workflows for 5-(Morpho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS workflows for 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine . As a complex multi-functional Active Pharmaceutical Ingredient (API), this molecule presents unique chromatographic challenges, including severe peak tailing, retention instability, and co-elution with structural isomers.

Part 1: Molecule Profiling & Chromatographic Causality

To control the chromatography, we must first understand the molecule's physicochemical nature. 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine features three distinct functional domains:

  • Primary Aniline Group: Weakly basic (pKa ~4.5), prone to oxidation.

  • Pyrrolidine Ring: An aromatic tertiary amine (pKa ~5.5), highly susceptible to ion-exchange interactions.

  • Morpholine Sulfonamide: Highly polar, contributing to poor retention on standard reversed-phase (RP) columns.

When analyzing this compound at a neutral pH, the residual silanols (Si-OH) on silica-based columns ionize to Si-O⁻. Simultaneously, the basic amine groups on the analyte remain partially or fully protonated. This electrostatic attraction causes secondary ion-exchange interactions, which manifest as severe peak tailing, broad peak shapes, and poor resolution[1].

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing (>2.0 asymmetry factor) on a standard C18 column. How do I correct this? A1: Peak tailing for basic amines is almost always a symptom of secondary interactions with active silanol sites on the stationary phase[1].

  • Causality & Solution: Lower the mobile phase pH to < 3.0. At this pH, the silanols are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism[2]. We recommend using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent, wrapping the protonated pyrrolidine ring in a hydrophobic shell, which drastically sharpens the peak and increases retention.

Q2: After switching to a low-pH mobile phase, my analyte elutes in the void volume. How do I increase retention? A2: At low pH, the basic functional groups are fully ionized, making the molecule highly hydrophilic. In Reversed-Phase Liquid Chromatography (RPLC), highly polar ionized analytes exhibit poor retention[3].

  • Causality & Solution: You must alter the thermodynamic partitioning of the system.

    • Adjust the Gradient: Start the gradient at a highly aqueous composition (e.g., 2% to 5% Organic) and hold for 2 minutes before ramping[4].

    • Switch Modifiers: Use 10 mM Ammonium Formate buffered to pH 3.0. The NH₄⁺ ions compete for any remaining active sites, while the formate provides a stable local pH environment, improving retention predictability[5].

    • Orthogonal Chemistry: If RPLC fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a highly organic initial mobile phase (>90% Acetonitrile) to retain polar compounds via water-layer partitioning[6].

Q3: My compound is co-eluting with a positional isomer. How should I optimize the gradient slope to resolve them? A3: Positional isomers often share identical molecular weights and similar hydrophobicities, making isocratic elution or steep gradients ineffective.

  • Causality & Solution: Selectivity (α) is the most powerful parameter for resolving isomers[3]. A shallower gradient slope decreases the rate of organic modifier change, allowing subtle differences in hydrodynamic volume to separate the peaks. Run a scouting gradient (5-95% B over 20 min) to find the exact elution point[4]. If the peaks elute at 30% B, design a shallow focused gradient from 20% to 40% B over 15 minutes.

Part 3: Step-by-Step Experimental Protocols
Protocol: Self-Validating Gradient Optimization Workflow

This protocol is designed to be self-validating; every step includes a built-in check to ensure system integrity before proceeding.

Step 1: Mobile Phase Preparation & System Priming

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Validation Check: Prime the pumps and monitor the pump pressure ripple. A stable baseline (<1% fluctuation) validates that the buffer is fully soluble and the check valves are functioning properly.

Step 2: The Scouting Gradient

  • Column: Install an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: Set to 0.4 mL/min.

  • Program: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 3 minutes.

  • Validation Check: Inject a blank (diluent only) immediately after the scouting run. The absolute absence of ghost peaks validates that the 95% B hold successfully washed the column[4].

Step 3: Calculating the Focused Gradient

  • Identify the retention time ( tR​ ) of the target analyte from the scouting run.

  • Calculate the elution composition ( ) factoring in the system's specific gradient delay (dwell) volume.

  • Design a shallow gradient starting 10% below and ending 10% above it, spread over 10-15 minutes[3].

Step 4: Equilibration & Reproducibility Testing

  • Set the post-run equilibration time to at least 5 column volumes (CV).

  • Validation Check: Perform three replicate injections of the standard. Retention time %RSD must be < 0.5%. If drift occurs, increase the equilibration time or buffer concentration[5].

Part 4: Quantitative Data Summaries

Table 1: Mobile Phase Modifier Matrix for Basic Amines

ModifierMechanism of ActionPrimary AdvantagePrimary Drawback
0.1% Formic Acid Lowers pH < 3, protonates silanolsHighly volatile, excellent for LC-MSLow buffering capacity, potential peak splitting
10 mM Ammonium Formate (pH 3.0) Provides ionic strength & pH bufferingMasks silanols via NH₄⁺ competition[7]Requires careful preparation to avoid precipitation
0.05% TFA Strong ion-pairing, hydrophobic shieldingSuperior peak shape for pyrrolidinesCauses severe ion suppression in MS
10 mM Ammonium Acetate (pH 6.8) Mid-pH buffering for HILIC methodsIdeal for retaining polar ionized species[6]May cause partial ionization of the aniline group

Table 2: Optimized Focused Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.095.05.0Initial Hold
2.095.05.0Isocratic (Focusing)
12.060.040.0Linear (Shallow Slope)
13.05.095.0Linear (Wash Step)
16.05.095.0Isocratic (Wash Hold)
16.195.05.0Step (Re-equilibration)
20.095.05.0End Run
Part 5: Visualizations

Workflow Start Start Method Development pKa Analyze Analyte pKa (Basic Amines) Start->pKa pH Select Mobile Phase pH (pH < 3.0 or pH > 10.0) pKa->pH Column Select Column (End-capped C18 or HILIC) pH->Column Scout Run Scouting Gradient (5-95% B in 20 min) Column->Scout Assess Assess Peak Shape & Retention Scout->Assess Tailing Peak Tailing? Assess->Tailing OptimizeBuffer Increase Buffer Conc. or Add TEA/TFA Tailing->OptimizeBuffer Yes OptimizeGrad Adjust Gradient Slope & Isocratic Holds Tailing->OptimizeGrad No OptimizeBuffer->Scout Validate Method Validation OptimizeGrad->Validate

Iterative workflow for resolving peak tailing and optimizing gradients for basic amines.

Mechanism Analyte 5-(Morpholine-4-sulfonyl)- 2-pyrrolidin-1-yl-phenylamine (Protonated at pH 7) Interaction Strong Secondary Ion-Exchange Interaction Analyte->Interaction Result2 Sharp, Symmetrical Peaks Analyte->Result2 No Ion-Exchange Silanol Ionized Silanols (SiO-) on Stationary Phase Silanol->Interaction Result1 Severe Peak Tailing Interaction->Result1 LowPH Low pH Mobile Phase (pH < 3, e.g., Formic Acid) NeutralSilanol Neutralized Silanols (SiOH) LowPH->NeutralSilanol NeutralSilanol->Result2

Mechanistic pathway of silanol-induced peak tailing and its resolution via pH control.

References
  • Source: PharmaGuru | Title: Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them | URL: [Link]

  • Source: Suresh Gyan Vihar University | Title: HPLC METHOD DEVELOPMENT - A REVIEW | URL: [Link]

  • Source: LCGC International | Title: Top Three HPLC Method Development Tips | URL: [Link]

  • Source: Pure Synth | Title: Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency | URL: [Link]

  • Source: Frontiers in Pharmacology | Title: Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds | URL: [Link]

  • Source: Agilent Technologies | Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting | URL: [Link]

  • Source: National Center for Biotechnology Information (PMC) | Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Addressing False Positives in 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine Binding Assays

Welcome to the Assay Troubleshooting and Technical Support Center. This guide is specifically engineered for scientists and drug development professionals working with 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting and Technical Support Center. This guide is specifically engineered for scientists and drug development professionals working with 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine and its structural analogs.

While this compound scaffold frequently emerges as a "hit" in high-throughput screening (HTS) campaigns, its unique structural topology—comprising a redox-sensitive phenylamine (aniline) core, a sulfonamide linkage, and amphiphilic morpholine/pyrrolidine rings—makes it a notorious offender for assay interference. This guide will help you definitively distinguish true target engagement from artifactual false positives.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My binding assay shows potent inhibition, but the Hill slope is unusually steep (>1.5) and the activity disappears when I change buffers. What is happening?

The Causality: You are likely observing colloidal aggregation . 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine possesses a planar aromatic core flanked by bulky, hydrophobic heterocycles. In aqueous assay buffers, these molecules often exceed their Critical Aggregation Concentration (CAC) and phase-separate into amorphous colloidal particles ranging from 100 to 1000 nm in diameter[1].

These colloids act as "protein sponges." They non-specifically sequester the target protein onto their surface, causing localized crowding and partial denaturation, which artifactually halts enzymatic activity or receptor binding[2]. Because this is a phase-transition phenomenon rather than a 1:1 stoichiometric binding event, the dose-response curves exhibit characteristically steep Hill slopes.

Q2: The compound is highly active in my biochemical assay (which contains 1 mM DTT), but it shows zero activity in cell-based assays. Why the discrepancy?

The Causality: Your compound is acting as a Redox Cycling Compound (RCC) . The phenylamine (aniline) moiety is highly susceptible to redox cycling in the presence of strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Instead of binding your target, the compound reacts with the reducing agent and dissolved oxygen to continuously generate micromolar concentrations of hydrogen peroxide (H₂O₂)[3]. This H₂O₂ rapidly oxidizes accessible, functionally critical cysteine residues in your target protein (common in phosphatases, proteases, and certain kinases), leading to indirect, false-positive inhibition[4]. Because cells have robust antioxidant defenses (e.g., catalase, glutathione), this artifactual inhibition disappears in cell-based assays.

Q3: I am using a TR-FRET/Fluorescence Polarization assay and seeing erratic background signals. Is this a PAINS liability?

The Causality: Yes. The aniline-sulfonamide scaffold is frequently flagged by Pan-Assay Interference Compounds (PAINS) electronic filters[5]. Beyond chemical reactivity, the conjugated electron system of the phenylamine core can absorb excitation light or emit auto-fluorescence that overlaps with common assay fluorophores (e.g., coumarin or fluorescein derivatives). This "inner-filter effect" quenches the assay signal, mimicking a positive binding event without any actual target interaction[6].

Part 2: Quantitative Diagnostic Matrix

To rapidly triage 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine hits, compare your assay metrics against this self-validating diagnostic matrix.

Diagnostic MetricValidated True BinderColloidal AggregatorRedox Cycler (RCC)Optical Interferer
Dose-Response Hill Slope ( nH​ ) 0.8 – 1.2> 1.5 (Steep)VariableVariable
IC₅₀ Shift (+0.01% Triton X-100) No significant change>10-fold rightward shift No changeNo change
DLS Particle Size (830 nm) < 10 nm (Monomeric)100 – 1000 nm (Polydisperse)< 10 nm< 10 nm
HRP/Phenol Red Assay Result Negative (No H₂O₂)NegativePositive (>1.5 µM H₂O₂)Negative
Catalase Addition (100 U/mL) Activity RetainedActivity RetainedActivity Lost Activity Retained

Part 3: Triage Workflow & Experimental Protocols

Diagnostic Decision Tree

SequentialTriage Start Primary Hit: 5-(Morpholine-4-sulfonyl)- 2-pyrrolidin-1-yl-phenylamine AggTest Step 1: Aggregation Test Add 0.01% Triton X-100 Start->AggTest AggFP Colloidal Aggregator (Discard / False Positive) AggTest->AggFP IC50 shifts >10x RedoxTest Step 2: Redox Test HRP/Phenol Red Assay AggTest->RedoxTest IC50 stable RedoxFP Redox Cycler (Discard / False Positive) RedoxTest->RedoxFP H2O2 > 1.5 µM OpticTest Step 3: Optical Test Spectral Scanning RedoxTest->OpticTest No H2O2 generated OpticFP Fluorescence Quencher (Use Orthogonal Readout) OpticTest->OpticFP Inner filter effect Valid Validated True Binder (Proceed to SPR/ITC) OpticTest->Valid Clean spectral profile

Figure 1: Sequential triage workflow to identify and eliminate assay interference mechanisms.

Protocol 1: Detergent-Shift and DLS Validation (Identifying Aggregators)

Causality Check: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal particles, forcing them below their CAC and releasing the sequestered protein. If the compound is a true binder, the detergent will not affect the IC₅₀.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100 (or CHAPS if your protein is sensitive to Triton).

  • Dose-Response: Perform a 10-point serial dilution of the compound in both buffers.

  • Incubation: Pre-incubate the compound with the target protein for 30 minutes. (Note: Colloidal inhibition is highly time-dependent; longer incubations exacerbate the false positive effect[2]).

  • Readout & Analysis: Calculate the IC₅₀. A rightward shift of >10-fold in the detergent buffer confirms colloidal aggregation.

  • DLS Confirmation: To physically validate the colloids, prepare a 50 µM solution of the compound in detergent-free buffer. Analyze via Dynamic Light Scattering (DLS) at 830 nm. The presence of a polydisperse peak between 100–1000 nm definitively confirms aggregate formation.

Protocol 2: HRP/Phenol Red Self-Validating Assay (Identifying Redox Cyclers)

Causality Check: Horseradish peroxidase (HRP) utilizes H₂O₂ to oxidize phenol red, shifting its absorbance. The inclusion of a Catalase control makes this a self-validating system: if Catalase abolishes the signal, H₂O₂ generation is definitively proven.

  • Reagent Setup: Prepare a detection master mix containing 100 µg/mL Phenol Red and 0.1 U/mL HRP in your standard assay buffer (must contain the exact reducing agent used in your primary screen, e.g., 1 mM DTT).

  • Control Setup: Prepare a parallel master mix identical to the above, but spiked with 100 U/mL Bovine Liver Catalase.

  • Compound Addition: Pin-transfer or pipette the compound to a final concentration of 50 µM into both master mixes in a clear 384-well plate.

  • Incubation: Incubate at room temperature for 30 to 60 minutes.

  • Absorbance Read: Read the plate at an absorbance of 610 nm.

  • Interpretation: An increase in A₆₁₀ in the standard mix, which is completely suppressed in the Catalase mix, confirms the compound is a Redox Cycler[4].

References

  • Johnston, P. A., et al. (2008). "Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?" National Center for Biotechnology Information (PMC). Available at:[Link]

  • Johnston, P. A., et al. (2009). "Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Owen, S. C., et al. (2018). "Colloidal aggregation: from screening nuisance to formulation nuance." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Shoichet, B. K., et al. (2021). "A Crowding Barrier to Protein Inhibition in Colloidal Aggregates." ACS Chemical Biology. Available at:[Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." PubMed. Available at:[Link]

  • Baell, J. B., et al. (2017). "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine versus Commercial Reference Standards

Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery In the landscape of modern drug development, the unequivocal characterization of a novel chemical entity is the bedrock upon which all subsequent pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery

In the landscape of modern drug development, the unequivocal characterization of a novel chemical entity is the bedrock upon which all subsequent preclinical and clinical evaluation rests. The compound at the center of this guide, 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine, represents a potential new pharmacophore whose therapeutic promise can only be unlocked through meticulous analytical scrutiny. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1] Its incorporation into novel scaffolds is a common strategy for developing drug candidates with improved solubility and metabolic stability.[2]

This guide provides a comprehensive framework for benchmarking a newly synthesized batch of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine against established commercial reference standards. The use of primary or secondary reference standards is fundamental to ensuring the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs).[3][4][5][6] This process is not merely a quality control checkpoint but a scientifically rigorous investigation that validates the integrity of the molecule and, by extension, the reliability of all experimental data generated using it.

I. Identity Confirmation: Is It What We Think It Is?

The first and most critical step is to confirm the chemical identity of our synthesized compound and verify that it is structurally identical to the commercial reference standard. For this, we employ a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, two powerful and complementary techniques.[3][10]

A. High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. This is a primary test of identity. A match between our compound and the reference standard to within a few parts per million (ppm) provides high confidence in the molecular formula.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both our compound and the commercial reference standard in HPLC-grade acetonitrile. Further dilute to 10 µg/mL with the initial mobile phase.

  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) with a gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Mass Spectrometry: Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Compare the accurate mass of the protonated molecule [M+H]⁺ for both samples. The mass error should be less than 5 ppm.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the elemental formula, NMR provides the definitive atomic-level structural confirmation. ¹H and ¹³C NMR spectra serve as a molecular "fingerprint," revealing the chemical environment of each proton and carbon atom. An exact overlay of the spectra from our compound and the reference standard is considered conclusive proof of structural identity.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample (our compound and the reference standard) in 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Process the spectra and overlay the ¹H and ¹³C data for the two samples. The chemical shifts (δ), coupling constants (J), and integration values should be identical.

II. Purity and Impurity Profiling: What Else Is in the Sample?

Purity is a critical attribute of any reference standard.[11] The presence of impurities can significantly impact the accuracy of assays and the interpretation of biological data. We employ a primary method (HPLC) for quantification and a secondary, orthogonal method (LC-MS) for impurity identification.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for purity determination of small molecules due to its high resolution and quantitative capabilities.[12][13] By separating the main compound from any process-related impurities or degradation products, we can accurately calculate the purity as a percentage of the total peak area.

Experimental Protocol: HPLC-UV Purity Method

  • Sample Preparation: Prepare solutions of our compound and the commercial reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A shallow gradient is often best for resolving closely related impurities. For example, 30-70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectrophotometry).

  • Data Analysis: Calculate the purity of each sample using the area normalization method. The retention times of the main peak for both samples should be identical.

B. LC-MS for Impurity Identification

Causality: While HPLC-UV quantifies impurities, it does not identify them. By coupling the HPLC to a mass spectrometer, we can obtain the mass of the impurities, which is the first step in their structural elucidation.[14] This is crucial for understanding the synthetic process and ensuring the safety of the compound.

Experimental Workflow: Impurity Identification

G cluster_0 HPLC Separation cluster_1 Mass Spectrometry Analysis HPLC_Injection Inject Sample Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation UV_Detection UV Detection (Purity Calculation) Separation->UV_Detection ESI Electrospray Ionization Separation->ESI Eluent to MS Purity_Report Purity_Report UV_Detection->Purity_Report Data MS_Scan MS Scan (Accurate Mass of Impurities) ESI->MS_Scan MS_MS_Scan MS/MS Fragmentation (Structural Clues) MS_Scan->MS_MS_Scan Impurity_ID Impurity_ID MS_MS_Scan->Impurity_ID Data

Caption: Workflow for HPLC-MS based purity assessment and impurity identification.

III. Potency Determination: The Quantitative Assay

Causality: Potency, or the mass fraction of the active compound, is arguably the most important characteristic of a reference standard. It accounts for the presence of not only organic impurities but also residual solvents and water content. Quantitative NMR (qNMR) is a primary analytical method for determining potency without the need for a specific reference standard of the same compound.[15][16][17] It relies on comparing the integral of an analyte's signal to that of a certified reference material with a known purity.[15][16]

Experimental Protocol: ¹H-qNMR for Potency

  • Selection of Internal Standard: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, does not react with the sample, and has a simple ¹H NMR spectrum with at least one peak that is well-resolved from the analyte peaks.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the internal standard into a vial.

    • Accurately weigh approximately 15-20 mg of the sample (our compound or the commercial reference) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This typically involves a longer relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved peak for the analyte and a peak for the internal standard.

    • Calculate the potency (P) using the following formula: Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity (std) Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • "analyte" refers to our compound

      • "std" refers to the internal standard[16]

IV. Summary of Comparative Data

The results of the benchmarking experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Identity Confirmation

ParameterOur CompoundCommercial ReferenceResult
Molecular Formula C₁₉H₂₈N₄O₃SC₁₉H₂₈N₄O₃SConfirmed
[M+H]⁺ (HRMS) [Insert experimental m/z][Insert experimental m/z]Match (< 5 ppm)
¹H NMR Spectrum [Insert δ, J values][Insert δ, J values]Identical
¹³C NMR Spectrum [Insert δ values][Insert δ values]Identical

Table 2: Purity and Potency

ParameterOur CompoundCommercial ReferenceAcceptance Criteria
Purity by HPLC (%) [Insert value]≥ 99.5%≥ 99.0%
Potency by qNMR (%) [Insert value][Insert value]Report Value
Major Impurity (%) [Insert value][Insert value]≤ 0.2%
Total Impurities (%) [Insert value][Insert value]≤ 0.5%

Conclusion: Establishing a High-Quality Reference Standard

This guide has outlined a rigorous, multi-faceted approach to benchmarking a newly synthesized batch of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine against a commercial reference standard. By employing orthogonal analytical techniques for identity, purity, and potency, we establish a high degree of confidence in the quality of our material. The causality-driven experimental design ensures that each step is not just a procedural task but a logical component of a self-validating system. Adherence to these principles is paramount for ensuring the reproducibility and reliability of future research and development efforts involving this promising compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Available from: [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Available from: [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. (2021, May 18). Outsourced Pharma. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. Available from: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available from: [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023, July 5). PubMed. Available from: [Link]

  • Why Mass Spectrometry Reference Standards Ensure Accuracy. (2025, August 6). IROA Technologies. Available from: [Link]

  • Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. (2025, July 21). Biopharma Consulting Group. Available from: [Link]

  • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. (2025, December 18). Pharma Testing. Available from: [Link]

  • HPLC methods for purity evaluation of man-made single-stranded RNAs. (2019, January 31). PMC. Available from: [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates. Available from: [Link]

  • Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. (2023, March 20). SynThink. Available from: [Link]

  • Reference Standard Preparation and Characterisation. Almac. Available from: [Link]

  • Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. (2016, May 1). PMC. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). ResearchGate. Available from: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26). PubMed. Available from: [Link]

  • Towards high throughput analysis using 96-well plate solid phase extraction to determine sedatives and β-blocker residues in fo. (2024, October 14). WUR eDepot. Available from: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020, October 19). PMC. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed. Available from: [Link]

  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2025, December 26). Al-Mustansiriyah Journal of Science. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed. Available from: [Link]

  • Reference Standards. Veranova. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine in Kinase Panels

An in-depth technical comparison guide for the cross-reactivity profiling of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine . Scientific Rationale & Context As a Senior Application Scientist, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the cross-reactivity profiling of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine .

Scientific Rationale & Context

As a Senior Application Scientist, I frequently encounter chemical probes designed for non-kinase targets that exhibit unexpected, confounding cellular toxicities. The compound 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (CAS 328106-72-5) is a prime example. Structurally, this molecule is a core aniline-sulfonamide fragment closely related to NGI-1, a known inhibitor of the oligosaccharyltransferase (OST) complex.

Because many small molecules containing substituted anilines and pyrrolidines inadvertently mimic the adenine ring of ATP, they are highly prone to binding the conserved ATP-binding pocket of protein kinases[1]. To validate 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine as a reliable chemical tool—or to repurpose it as a novel kinase scaffold—we must rigorously define its off-target landscape. Uncharacterized cross-reactivity can confound phenotypic readouts and lead to the failure of promising drug candidates due to hidden toxicities[1]. This guide details the objective comparison of high-throughput profiling platforms and provides a self-validating experimental workflow for evaluating this compound's selectivity.

Platform Comparison: Selecting the Right Profiling Strategy

To profile a compound across the human kinome (over 500 kinases), researchers must choose between thermodynamic binding assays and functional activity assays[2]. The table below objectively compares the three industry-standard methodologies to explain the causality behind our platform selection.

FeatureKINOMEscan® (Competition Binding)TR-FRET (Functional Assay)Radioactive Filter Binding
Primary Principle Active-site directed competition binding quantified via qPCR[3],[4].Phosphorylation-dependent fluorescence resonance energy transfer[5],.Direct transfer of 32P to a peptide substrate[6].
ATP Requirement None. Measures thermodynamic Kd​ independent of ATP Km​ [4].Requires optimization of ATP at Km​ for each specific kinase.Requires optimization of ATP at Km​ and handling of isotopes[6].
Throughput Ultra-High (Ideal for 400+ kinase panels).High (Ideal for targeted orthogonal validation).Low to Medium.
Background Noise Low (DNA-tag amplification).Ultra-Low (Time-delayed measurement eliminates autofluorescence)[7].Low, but requires extensive washing.

Causality of Choice: We utilize KINOMEscan as the primary screening tool because it normalizes the diverse activation states of 400+ kinases by measuring thermodynamic binding ( Kd​ ) rather than catalytic rate, which is heavily dependent on individual ATP Km​ values[4]. Hits are then orthogonally validated using TR-FRET to confirm that binding translates to functional enzymatic inhibition, utilizing time-resolved delays to eliminate compound autofluorescence[7].

Experimental Workflows (Self-Validating Protocols)

Protocol 1: High-Throughput Kinome Profiling via KINOMEscan

This protocol acts as a self-validating system by using a DNA-tagged readout, ensuring that only physical displacement of the kinase from the bait ligand generates a reduction in signal.

  • Preparation of Kinase-Tagged Phage: Grow T7 phage strains expressing human kinase domains in E. coli BL21 host cells. Induce lysis, centrifuge at 6000 × g, and filter to isolate the kinase-tagged phage[4].

  • Immobilization of Bait Ligand: Bind a broad-spectrum, active-site directed probe (bait ligand) to streptavidin-coated magnetic beads[3],[2].

  • Competition Binding: Incubate the kinase-tagged phage, the immobilized bait ligand, and 1 µM of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature[4].

  • Washing and Elution: Wash the beads extensively to remove unbound kinase. Elute the bound kinase-phage complex using a denaturing buffer.

  • Quantification: Measure the amount of captured kinase via quantitative PCR (qPCR) targeting the phage DNA tag[2],[4]. Calculate the % Control (amount of kinase bound in the presence of the compound divided by the DMSO control).

Protocol 2: Orthogonal Functional Validation via TR-FRET

Hits from the primary screen must be validated to ensure the compound isn't merely an inactive binder.

  • Reaction Assembly: In a 384-well plate, combine the purified target kinase (identified as a hit from Protocol 1), a biotinylated peptide substrate, and ATP (at its predetermined Km​ concentration) in kinase assay buffer[5].

  • Inhibitor Incubation: Add 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) and incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add the TR-FRET detection mixture containing a Europium (Eu)-labeled anti-phospho antibody (Donor) and Streptavidin-labeled XL665 or d2 (Acceptor)[5],[7].

  • Time-Resolved Measurement: Excite the plate at 320 nm or 340 nm. Introduce a time delay (e.g., 50-100 µs) to allow short-lived background autofluorescence to decay, then measure emission at 615 nm (Donor) and 665 nm (Acceptor)[7].

  • Data Analysis: Calculate the ratiometric FRET signal (665 nm / 615 nm) to determine the IC50​ of the compound[7].

Data Presentation & Selectivity Metrics

A simple list of inhibited kinases is insufficient for modern drug discovery. We employ Selectivity Entropy , a thermodynamic single-value parameter that expresses the uniformity of an inhibitor's profile. A lower entropy value (< 1.5) indicates a highly selective compound, whereas a high value indicates promiscuity[6],[8]. We also use the S(50) score , which represents the fraction of the kinome inhibited by >50% at a 1 µM concentration.

Representative Profiling Data Summary:

CompoundPrimary Target ClassSelectivity EntropyS(50) Score (at 1 µM)Key Kinase Off-Targets ( Kd​ < 100 nM)
Staurosporine (Control)Pan-Kinase2.90[6]0.85>300 Kinases
Imatinib (Control)ABL1 / KIT1.200.04PDGFRα, LCK
5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine OST Complex FragmentTo be determinedTo be determinedRequires KINOMEscan evaluation

Note: If 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine yields an entropy score > 2.0, its use as a selective chemical probe in cellular assays must be tightly controlled with orthogonal inactive analogs to rule out kinase-driven phenotypic artifacts[8].

Logical Workflow Diagram

G Start Compound: 5-(Morpholine-4-sulfonyl)- 2-pyrrolidin-1-yl-phenylamine Primary Primary Screening: KINOMEscan (400+ Kinases) Start->Primary Metrics Data Analysis: Selectivity Entropy & S(50) Primary->Metrics Orthogonal Orthogonal Validation: TR-FRET Assay on Hit Kinases Metrics->Orthogonal Hits (Kd < 1 µM) Cellular Cellular Target Engagement: In-Cell Western / NanoBRET Orthogonal->Cellular Confirmed IC50

Workflow for kinase cross-reactivity profiling and validation.

References

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Options Abound for Kinase Assays. Biocompare. Available at:[Link]

  • Experimental profiling. Bio-protocol. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology (via NIH PMC). Available at:[Link]

  • TR-FRET Powers Smarter Drug Screening. The Scientist. Available at:[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at:[Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine

As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management when handling complex heteroatomic organic intermediates. 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (CAS: 32...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management when handling complex heteroatomic organic intermediates. 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine (CAS: 328106-72-5) is a specialized building block frequently utilized in drug discovery and medicinal chemistry. Structurally, it comprises an aniline core, a pyrrolidine ring, and a morpholine sulfonamide moiety. This combination of functional groups presents specific environmental and toxicological hazards that strictly prohibit standard drain disposal[1].

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and regulatory compliance in your laboratory.

Mechanistic Causality: The "Why" Behind the Protocol

In laboratory safety, understanding the chemical causality behind a rule ensures higher compliance and builds a culture of proactive risk management.

  • Aquatic Toxicity & Environmental Persistence: Aniline derivatives and sulfonamides are notoriously persistent in aquatic environments and can exhibit high toxicity to marine life[1]. The sulfonamide linkage is highly stable against standard wastewater hydrolysis, meaning introduction into the sewer system leads to long-term environmental accumulation.

  • Combustion Byproducts (SOx and NOx): Because this molecule contains multiple nitrogen atoms (amine, pyrrolidine, morpholine) and a sulfur atom (sulfonyl), its thermal degradation during incineration generates nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, disposal must be routed exclusively to high-temperature incinerators equipped with alkaline scrubbers to neutralize these acid rain precursors.

  • Dust Inhalation & Mutagenic Potential: Like many aniline derivatives, this compound poses respiratory and systemic toxicity risks. The generation of airborne dust must be aggressively mitigated during both handling and spill cleanup[1].

Immediate Safety & Handling Prerequisites

Before initiating any disposal or cleanup procedures, the following controls must be verified in accordance with standard OSHA laboratory practices[2]:

  • Engineering Controls: All transfers of the solid powder or concentrated solutions must be performed inside a certified chemical fume hood with adequate exhaust ventilation to prevent vapor or dust accumulation[1].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (double-gloving recommended for spill cleanup).

    • Eye Protection: Splash-proof chemical safety goggles.

    • Body: Flame-resistant lab coat.

    • Respiratory: N95 or P100 particulate respirator if handling bulk powders outside a hood, due to the risk of dust formation[1].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system; each step inherently prevents the failure of the next.

  • Step 1: Segregation and Collection

    • Action: Collect all solid waste (including contaminated Kimwipes, weigh boats, and empty vials) in a sealable, chemically compatible container (e.g., High-Density Polyethylene (HDPE)).

    • Causality: Segregation prevents cross-reactivity. Do not mix with strong oxidizing agents, as the electron-rich aniline ring is prone to rapid, potentially exothermic oxidation.

  • Step 2: Liquid Waste Management

    • Action: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Dichloromethane), collect the solution in an appropriate liquid hazardous waste carboy.

    • Causality: Ensure the carboy is explicitly marked for "Non-Halogenated Organics" (or Halogenated, depending on the solvent used).

  • Step 3: Explicit Labeling

    • Action: Label the container clearly as "Hazardous Waste - Toxic Organic." Crucially, add the modifier: "Contains Nitrogen and Sulfur Heteroatoms."

    • Causality: This alerts the Environmental Health & Safety (EH&S) team and the downstream waste vendor that the waste requires a scrubber-equipped incinerator to comply with EPA toxicity characteristics[3].

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed waste container in a secondary containment tray within a designated SAA, ensuring it is kept upright, tightly closed, and away from heat, sparks, and open flames[1].

  • Step 5: Spill Cleanup (Emergency Procedure)

    • Action: If spilled, do not use water to wash the area. For solid spills, gently cover with damp paper towels to suppress dust, then sweep up into a hazardous waste bag. For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and transfer to a solid waste container[1].

Quantitative Data & Waste Parameters

To streamline laboratory compliance, the following table summarizes the critical parameters for managing this compound.

ParameterSpecification / Requirement
Chemical Name 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine
CAS Number 328106-72-5[1]
Primary Hazard Class Toxic / Irritant (Avoid dust formation)[1]
EPA Waste Characteristic Characteristic Toxic Waste (D-codes may apply based on solvent)[3]
Incompatible Materials Strong oxidizing agents, strong acids
Disposal Method High-temperature incineration (Alkaline scrubber required)
Drain Disposal STRICTLY PROHIBITED [1]
Workflow Visualization

The following diagram illustrates the logical flow of waste management for N/S-heteroatom containing organic compounds, ensuring environmental safety and regulatory compliance.

WasteDisposal Gen Waste Generation (Solid or Solution) Seg Segregation (Mark as N/S-containing) Gen->Seg Store Satellite Accumulation (Secondary Containment) Seg->Store Trans EH&S Transfer Store->Trans Inc High-Temp Incineration (Alkaline Scrubber Equipped) Trans->Inc Safe Environmental Safety (SOx/NOx Neutralized) Inc->Safe

Figure 1: Segregation, containment, and disposal workflow for N/S-heteroatom organic waste.

As partners in your research journey, we provide these guidelines to ensure that your focus remains on scientific innovation, while we help you maintain the highest standards of operational safety and environmental stewardship.

References
  • [2] OSHA Laboratory Standard - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US) / NCBI Bookshelf. Available at: [Link]

  • [3] EPA Hazardous Waste Characteristics & Management. Environmental Health & Safety - University of Nevada, Reno. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine
Reactant of Route 2
5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine
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